molecular formula C18H30O4 B049382 10,11-Dihydroxyoctadeca-6,8,12-trienoic acid CAS No. 121979-39-3

10,11-Dihydroxyoctadeca-6,8,12-trienoic acid

Cat. No. B049382
M. Wt: 310.4 g/mol
InChI Key: DVKUEUADFHEKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,11-Dihydroxyoctadeca-6,8,12-trienoic acid (DHOTE) is a fatty acid derivative that has been found to have numerous potential applications in scientific research. DHOTE is a potent anti-inflammatory agent that has been shown to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Marine Algae Derived Compounds
A study by Solem, Jiang, and Gerwick (1989) isolated 10,11-Dihydroxyoctadeca-6,8,12-trienoic acid from the red marine alga Farlowia mollis. This compound showed biological activities such as modulating superoxide anion generation in human neutrophils and inhibiting the conversion of arachidonic acid to lipoxygenase products, suggesting potential anti-inflammatory and immunomodulatory applications (Solem, Jiang, & Gerwick, 1989).

Oxidation in Red Algae
Research by Hamberg (1993) on the red alga Lithothamnion corallioides revealed enzymatic oxidation processes involving octadecatrienoic acids, leading to the formation of compounds like 10,11-Dihydroxyoctadeca-6,8,12-trienoic acid. This study provides insights into the metabolic pathways of fatty acids in marine algae and their potential biotechnological applications (Hamberg, 1993).

properties

CAS RN

121979-39-3

Product Name

10,11-Dihydroxyoctadeca-6,8,12-trienoic acid

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

(6E,8Z,10R,11R,12Z)-10,11-dihydroxyoctadeca-6,8,12-trienoic acid

InChI

InChI=1S/C18H30O4/c1-2-3-4-7-10-13-16(19)17(20)14-11-8-5-6-9-12-15-18(21)22/h5,8,10-11,13-14,16-17,19-20H,2-4,6-7,9,12,15H2,1H3,(H,21,22)/b8-5+,13-10-,14-11-/t16-,17-/m1/s1

InChI Key

DVKUEUADFHEKNX-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C\[C@H]([C@@H](/C=C\C=C\CCCCC(=O)O)O)O

SMILES

CCCCCC=CC(C(C=CC=CCCCCC(=O)O)O)O

Canonical SMILES

CCCCCC=CC(C(C=CC=CCCCCC(=O)O)O)O

synonyms

10,11-dihydroxy-6,8,12-octadecatrienoic acid
10,11-dihydroxyoctadeca-6,8,12-trienoic acid
10,11-DOTA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,11-Dihydroxyoctadeca-6,8,12-trienoic acid
Reactant of Route 2
10,11-Dihydroxyoctadeca-6,8,12-trienoic acid
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10,11-Dihydroxyoctadeca-6,8,12-trienoic acid
Reactant of Route 4
10,11-Dihydroxyoctadeca-6,8,12-trienoic acid
Reactant of Route 5
10,11-Dihydroxyoctadeca-6,8,12-trienoic acid
Reactant of Route 6
10,11-Dihydroxyoctadeca-6,8,12-trienoic acid

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